6-(4-Hydroxyphenoxy)hexyl prop-2-enoate

Description

BenchChem offers high-quality 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-hydroxyphenoxy)hexyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-2-15(17)19-12-6-4-3-5-11-18-14-9-7-13(16)8-10-14/h2,7-10,16H,1,3-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDSGKYABCFREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572295 | |

| Record name | 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161841-12-9 | |

| Record name | 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 6-(4-Hydroxyphenoxy)hexyl acrylate

An In-depth Technical Guide to 6-(4-Hydroxyphenoxy)hexyl Acrylate: Properties, Synthesis, and Applications

Introduction

6-(4-Hydroxyphenoxy)hexyl acrylate is a versatile bifunctional monomer that has garnered significant interest among researchers and scientists in various fields. Its unique molecular architecture, which combines a polymerizable acrylate group with a functional hydroxyl-terminated phenoxy group, makes it a valuable building block for advanced polymers. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, polymerization behavior, and diverse applications, particularly in the realms of drug delivery, high-performance coatings, and specialty adhesives. For professionals in drug development and materials science, understanding the nuances of this compound is crucial for harnessing its full potential in creating innovative products.

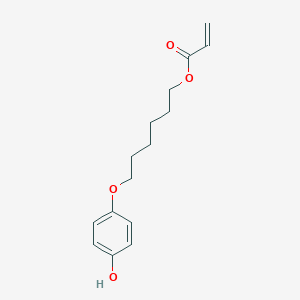

Chemical Identity and Structure

The structure of 6-(4-Hydroxyphenoxy)hexyl acrylate consists of a hexyl acrylate chain linked to a hydroxyphenol group via an ether bond. This combination of a flexible aliphatic spacer, a reactive acrylate moiety, and a functional aromatic ring imparts a unique set of properties to the molecule.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 161841-12-9[1] |

| Molecular Formula | C₁₅H₂₀O₄[1][2][3] |

| Molecular Weight | 264.32 g/mol [2][3][4] |

| Synonyms | 2-Propenoic acid, 6-(4-hydroxyphenoxy)hexyl ester; 4-[6-(Acryloyloxy)hexyloxy]phenol; 4-(6-ACRYLOXY-HEX-1-YL-OXY)PHENOL[2][4] |

Physical and Chemical Properties

6-(4-Hydroxyphenoxy)hexyl acrylate is typically an off-white to white solid powder at room temperature.[1][2][5] Its physical state can sometimes be described as a colorless to light yellow liquid, suggesting that its melting point is close to ambient temperatures.[6]

Table of Physical Properties:

| Property | Value |

| Melting Point | 55 °C[1][5] |

| Boiling Point | 407.6 ± 25.0 °C (Predicted)[5] |

| Density | 1.090 ± 0.06 g/cm³ (Predicted)[5] |

| pKa | 10.33 ± 0.15 (Predicted)[5] |

| Solubility | Soluble in water, alcohols, and most organic solvents.[6] |

Chemical Reactivity

The chemical behavior of 6-(4-Hydroxyphenoxy)hexyl acrylate is dictated by its three primary functional groups:

-

Acrylate Group: The terminal vinyl group is highly susceptible to free-radical polymerization, making it an excellent monomer for creating high-molecular-weight polymers. This reactivity is also leveraged in UV-curable formulations where rapid polymerization is desired.[7]

-

Hydroxyl Group: The phenolic hydroxyl group provides a site for further chemical modification. It can also contribute to the adhesive properties of polymers derived from this monomer by forming hydrogen bonds with substrates.

-

Ether Linkage: The ether bond and the hexyl spacer provide flexibility to the resulting polymer chains, which can be advantageous in applications requiring materials that are not overly rigid.

Synthesis and Purification

A common method for synthesizing 6-(4-Hydroxyphenoxy)hexyl acrylate is through the esterification of 4-(6-hydroxyhexyloxy)phenol with an acrylate source like methyl acrylate or acryloyl chloride.[5][6] The following protocol details a representative synthesis using methyl acrylate.

Experimental Protocol: Synthesis of 6-(4-Hydroxyphenoxy)hexyl Acrylate

Materials:

-

4-(6-hydroxyhexyloxy)phenol (10 g, 47.56 mmol)[5]

-

Methyl acrylate (50 ml, 551.7 mmol)[5]

-

Methanesulfonic acid (0.36 g, 3.75 mmol)[5]

-

Methyl tert-butyl ether

-

n-Heptane

-

Deionized water

Procedure:

-

Reaction Setup: To a reaction flask, add 4-(6-hydroxyhexyloxy)phenol, methyl acrylate, and methanesulfonic acid.[5]

-

Reaction Conditions: Heat the mixture to 40°C and allow it to react for 3 hours.[5]

-

Solvent Removal: Following the reaction, remove the excess methyl acrylate via distillation under reduced pressure.[5]

-

Extraction: Add the reaction solution to water and perform an extraction with methyl tert-butyl ether.[5]

-

Purification: Collect the organic layer and concentrate it to dryness. The resulting solid is then filtered using ethyl tert-butyl ether and n-heptane.[5]

-

Drying: Dry the final product to obtain an off-white solid. This protocol can yield up to 12.0 g (95.5% yield) of 6-(4-Hydroxyphenoxy)hexyl acrylate with a purity of ≥98.5%.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 6-(4-Hydroxyphenoxy)hexyl acrylate.

Polymerization and Polymer Properties

6-(4-Hydroxyphenoxy)hexyl acrylate can be polymerized through various techniques, including free-radical polymerization and controlled radical polymerization methods like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization.[8] Emulsion polymerization is a common industrial method for producing acrylate-based polymers.[9]

Applications in Research and Industry

The versatile nature of 6-(4-Hydroxyphenoxy)hexyl acrylate has led to its use in a wide range of applications.

-

Drug Delivery and Biomedical Devices: Due to its biocompatibility and low toxicity, this monomer is widely used in the pharmaceutical and medical industries.[2][4] It is a key component in the synthesis of polymers for drug delivery systems and medical devices.[2][4]

-

Adhesives, Coatings, and Resins: This compound is known for its excellent adhesion properties, high tensile strength, and durability.[2][4] It is an important component in the production of pressure-sensitive adhesives and high-quality coatings and paints.[2][4]

-

Organic Synthesis: It serves as an intermediate in various organic syntheses, including the production of dyes and other pharmaceuticals.[5][6]

-

Other Industrial Uses: It also finds applications in the textile industry for the production of fabrics and as a component in electronic materials.[2][4]

Safety and Handling

6-(4-Hydroxyphenoxy)hexyl acrylate is considered to be a moderate hazard. It is corrosive to the eyes, skin, and mucous membranes.[6] Inhalation may cause irritation to the nose and throat, and it is a skin sensitizer that can cause allergic contact dermatitis.[6]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[11]

-

H319: Causes serious eye irritation.[11]

-

H335: May cause respiratory irritation.[11]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to store this chemical at room temperature in a dry and cool place.[5]

Conclusion

6-(4-Hydroxyphenoxy)hexyl acrylate is a highly functional and versatile monomer with significant potential in materials science and drug development. Its unique combination of a polymerizable acrylate group, a flexible spacer, and a functional phenolic moiety allows for the creation of advanced polymers with tailored properties. From enhancing the performance of coatings and adhesives to enabling the development of novel drug delivery systems, this compound continues to be a valuable tool for researchers and scientists. A thorough understanding of its physical and chemical properties is essential for leveraging its full potential in a wide array of applications.

References

-

Fine Chemical 6- (4-Hydroxyphenoxy) Hexyl Acrylate CAS 161841-12-9. [Link]

-

6- (4-Hydroxyphenoxy) Hexyl Acrylate. [Link]

-

BuyersGuideChem. 6-(4-Hydroxyphenoxy)hexyl acrylate | 161841-12-9. [Link]

-

PubChem. 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate. [Link]

-

American Chemical Society. Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization. [Link]

-

PubChem. Hexyl acrylate. [Link]

-

MDPI. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. [Link]

-

ResearchGate. Polyurethane/Acrylate Hybrids: Effects of the Acrylic Content and Thermal Treatment on the Polymer Properties. [Link]

-

ResearchGate. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. [Link]

-

Elsevier. European Polymer Journal. [Link]

Sources

- 1. 6-(4-Hydroxyphenoxy)hexyl acrylate | 161841-12-9 - BuyersGuideChem [buyersguidechem.com]

- 2. Fine Chemical 6- (4-Hydroxyphenoxy) Hexyl Acrylate CAS 161841-12-9 [verypharm.com]

- 3. 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate | C15H20O4 | CID 15390035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6- (4-Hydroxyphenoxy) Hexyl Acrylate [verypharm.com]

- 5. 6-(4-Hydroxyphenoxy)hexyl acrylate | 161841-12-9 [chemicalbook.com]

- 6. dakenchem.com [dakenchem.com]

- 7. dakenchem.com [dakenchem.com]

- 8. Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. addi.ehu.es [addi.ehu.es]

- 10. mdpi.com [mdpi.com]

- 11. Hexyl acrylate | C9H16O2 | CID 17259 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Properties of Poly(6-(4-Hydroxyphenoxy)hexyl Acrylate)

This guide provides a comprehensive technical overview of the methodologies used to characterize the thermal properties of poly(6-(4-Hydroxyphenoxy)hexyl acrylate). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of key thermal analysis techniques. We will explore not just the "how" but, more importantly, the "why" behind experimental choices, ensuring a robust understanding of the structure-property relationships that govern the performance of this functional polymer.

Introduction: The Significance of Thermal Properties in Polymer Science

6-(4-Hydroxyphenoxy)hexyl acrylate is a functional monomer that, upon polymerization, yields a polymer with a unique combination of an acrylate backbone and a flexible hexyl chain connected to a hydroxyphenoxy group. This structure suggests potential applications in areas such as biocompatible materials, coatings, and drug delivery systems, where thermal stability and phase behavior are critical performance indicators.[1] Understanding the thermal properties of poly(6-(4-Hydroxyphenoxy)hexyl acrylate) is paramount for predicting its processing behavior, in-service performance, and shelf-life.

This guide will focus on three principal techniques for thermal analysis:

-

Differential Scanning Calorimetry (DSC): To determine phase transitions such as the glass transition temperature (Tg) and melting point (Tm).

-

Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition kinetics.

-

Dynamic Mechanical Analysis (DMA): To probe the viscoelastic properties and their temperature dependence.

While specific experimental data for poly(6-(4-Hydroxyphenoxy)hexyl acrylate) is not extensively available in public literature, this guide will establish a robust framework for its characterization, drawing upon established principles for analogous acrylate polymers.

Differential Scanning Calorimetry (DSC): Unveiling Phase Transitions

DSC is a cornerstone technique for polymer characterization, measuring the heat flow into or out of a sample as a function of temperature or time.[2] This allows for the precise determination of key thermal transitions that dictate the material's physical state and mechanical properties.

The "Why": Causality in DSC Experimental Design

The primary objective of DSC analysis for poly(6-(4-Hydroxyphenoxy)hexyl acrylate) is to identify its glass transition temperature (Tg). The Tg represents the reversible transition from a rigid, glassy state to a more flexible, rubbery state. This transition is not a true phase change but is a critical parameter that defines the upper service temperature for rigid applications and the lower temperature limit for flexible applications.

The presence of a flexible hexyl spacer in the side chain is expected to lower the Tg compared to polyacrylates with shorter or more rigid side chains. Conversely, the aromatic hydroxyphenoxy group will likely increase the Tg due to its rigidity and potential for hydrogen bonding. The interplay of these structural features makes experimental determination of the Tg essential.

A typical DSC experiment involves a heat-cool-heat cycle. The first heating scan is crucial for erasing the sample's prior thermal history, which can introduce artifacts. The cooling scan provides information on crystallization behavior, and the second heating scan yields a more accurate and reproducible measurement of the Tg and other transitions.

Experimental Protocol: A Self-Validating System

The following protocol is designed to provide a comprehensive and reliable DSC analysis of poly(6-(4-Hydroxyphenoxy)hexyl acrylate).

Instrumentation: A calibrated heat-flux or power-compensation DSC instrument.

Sample Preparation:

-

Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatiles during the experiment.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

Experimental Conditions:

-

Equilibration: Equilibrate the sample at a temperature well below the expected Tg (e.g., -50 °C) for 5 minutes to ensure thermal stability.

-

First Heating Scan: Ramp the temperature from -50 °C to a temperature above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min. This rate provides a good balance between resolution and sensitivity.

-

Isothermal Hold: Hold the sample at 200 °C for 5 minutes to ensure complete melting and erasure of thermal history.

-

Cooling Scan: Cool the sample from 200 °C to -50 °C at a controlled rate of 10 °C/min.

-

Second Heating Scan: Ramp the temperature from -50 °C to 200 °C at a heating rate of 10 °C/min.

Data Analysis:

-

The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

-

The melting temperature (Tm) , if the polymer is semi-crystalline, is identified as the peak maximum of the endothermic melting event.

-

The crystallization temperature (Tc) is identified as the peak maximum of the exothermic crystallization event during the cooling scan.

Expected Data and Interpretation

While specific values for poly(6-(4-Hydroxyphenoxy)hexyl acrylate) are not available, we can infer expected behavior from similar polyacrylates. The glass transition temperature of polyacrylates is significantly influenced by the length and structure of the alkyl side chain. For instance, poly(n-butyl acrylate) has a Tg of approximately -54 °C, while poly(methyl acrylate) has a Tg around 10 °C.[3] The presence of the bulky and rigid hydroxyphenoxy group is expected to raise the Tg of poly(6-(4-Hydroxyphenoxy)hexyl acrylate) compared to simple poly(hexyl acrylate).

Table 1: Expected Thermal Transitions from DSC Analysis

| Thermal Transition | Expected Observation | Significance |

| Glass Transition (Tg) | A step change in the heat flow curve during the second heating scan. | Defines the transition from a rigid to a flexible state. Crucial for determining the material's operating temperature range. |

| Melting (Tm) | An endothermic peak in the heating scan (if semi-crystalline). | Indicates the temperature at which crystalline domains melt. Important for processing. |

| Crystallization (Tc) | An exothermic peak in the cooling scan (if semi-crystalline). | Provides information on the material's ability to crystallize from the melt. |

Diagram 1: DSC Experimental Workflow

Caption: Workflow for DSC analysis of poly(6-(4-Hydroxyphenoxy)hexyl acrylate).

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA is an essential technique for determining the thermal stability of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.[4][5] This information is critical for defining the processing limits of the material and understanding its degradation mechanisms.

The "Why": Understanding Degradation Pathways

The primary goal of TGA is to determine the onset temperature of decomposition (Td), which represents the temperature at which the material begins to lose mass due to degradation. For poly(6-(4-Hydroxyphenoxy)hexyl acrylate), several degradation pathways are possible, including scission of the acrylate backbone, cleavage of the ester group, and degradation of the hydroxyphenoxy side chain.

The choice of atmosphere (inert or oxidative) is a critical experimental parameter. An inert atmosphere (typically nitrogen) allows for the study of the inherent thermal stability of the polymer, while an oxidative atmosphere (air or oxygen) reveals its susceptibility to thermo-oxidative degradation, which is often more relevant to real-world applications.

Experimental Protocol: A Robust Approach to Stability Assessment

This protocol provides a standardized method for evaluating the thermal stability of poly(6-(4-Hydroxyphenoxy)hexyl acrylate).

Instrumentation: A calibrated TGA instrument.

Sample Preparation:

-

Accurately weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.

Experimental Conditions:

-

Atmosphere: Perform the experiment under both a high-purity nitrogen atmosphere and a dry air atmosphere (in separate runs) to assess both thermal and thermo-oxidative stability. Set the purge gas flow rate to a constant value (e.g., 20-50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min. A slower heating rate can provide better resolution of degradation steps, while a faster rate can shift the degradation to higher temperatures.

Data Analysis:

-

Onset of Decomposition (Td): Determined as the temperature at which a significant mass loss (e.g., 5%) occurs.

-

Temperature of Maximum Decomposition Rate (Tmax): Identified as the peak maximum in the derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of a char or the presence of inorganic fillers.

Expected Data and Interpretation

Polyacrylates generally exhibit moderate thermal stability. The degradation of polyacrylates in an inert atmosphere can proceed through rearrangements leading to decarboxylation and the formation of monomers and alcohols.[6] In the presence of oxygen, degradation is often initiated by the formation of peroxides, leading to more complex degradation pathways.[6] The aromatic hydroxyphenoxy group in the side chain may contribute to char formation at higher temperatures, potentially enhancing the overall thermal stability.

Table 2: Expected Thermal Degradation Data from TGA

| Parameter | Expected Observation in Nitrogen | Expected Observation in Air | Significance |

| Onset of Decomposition (Td) | A single or multi-step weight loss. | Decomposition at a lower temperature compared to nitrogen. | Indicates the upper temperature limit for processing and use. |

| Temperature of Max. Rate (Tmax) | One or more peaks in the DTG curve. | DTG peaks may shift to lower temperatures. | Provides insight into the kinetics of the degradation process. |

| Residual Mass | A certain percentage of char may remain. | Lower residual mass due to oxidation of the char. | Indicates the material's tendency to form a protective char layer. |

Diagram 2: TGA Experimental Workflow

Caption: Workflow for TGA analysis of poly(6-(4-Hydroxyphenoxy)hexyl acrylate).

Dynamic Mechanical Analysis (DMA): Probing Viscoelastic Behavior

DMA is a powerful technique for characterizing the mechanical properties of polymers as a function of temperature, time, and frequency. It provides insights into the material's stiffness (storage modulus, E'), energy dissipation (loss modulus, E''), and damping characteristics (tan δ).

The "Why": Linking Molecular Motion to Mechanical Response

DMA is particularly sensitive to the glass transition, where the material's mechanical properties undergo a significant change. The storage modulus drops precipitously, while the loss modulus and tan δ go through a maximum. The peak of the tan δ curve is often taken as the Tg and can be more sensitive than the corresponding transition in DSC, especially for filled or cross-linked systems.

For poly(6-(4-Hydroxyphenoxy)hexyl acrylate), DMA can provide valuable information about the mobility of the polymer chains and how this is affected by the flexible hexyl spacer and the rigid aromatic group. The breadth of the tan δ peak can also give an indication of the heterogeneity of the polymer network.

Experimental Protocol: A Detailed Look at Mechanical Properties

This protocol outlines a standard DMA experiment for characterizing the viscoelastic properties of poly(6-(4-Hydroxyphenoxy)hexyl acrylate).

Instrumentation: A calibrated DMA instrument capable of operating in a suitable mode (e.g., tension, three-point bending).

Sample Preparation:

-

Prepare a rectangular film or bar of the polymer with well-defined dimensions. The sample geometry will depend on the DMA clamp being used.

Experimental Conditions:

-

Mode: Select an appropriate deformation mode, such as tensile mode for a thin film.

-

Frequency: Apply a sinusoidal strain at a fixed frequency, typically 1 Hz.

-

Strain Amplitude: Use a small strain amplitude within the linear viscoelastic region of the material (e.g., 0.1%).

-

Temperature Program: Ramp the temperature from a temperature well below the Tg (e.g., -100 °C) to a temperature above the Tg (e.g., 100 °C) at a heating rate of 3-5 °C/min.

Data Analysis:

-

Storage Modulus (E'): Represents the elastic response of the material. A sharp drop in E' indicates the glass transition.

-

Loss Modulus (E''): Represents the viscous response of the material. The peak of the E'' curve is often associated with the Tg.

-

Tan Delta (tan δ = E''/E'): A measure of the damping or energy dissipation of the material. The peak of the tan δ curve is a common definition of the Tg.

Expected Data and Interpretation

The DMA thermogram of poly(6-(4-Hydroxyphenoxy)hexyl acrylate) is expected to show a distinct glass transition region. Below the Tg, the storage modulus will be high, characteristic of a glassy polymer. As the temperature increases through the glass transition, the storage modulus will decrease significantly, and the tan δ will exhibit a peak. The temperature at which the tan δ peak occurs will provide a sensitive measure of the Tg.

Table 3: Expected Viscoelastic Properties from DMA

| Parameter | Expected Observation | Significance |

| Storage Modulus (E') | A high value in the glassy region, followed by a sharp drop at Tg. | Indicates the stiffness of the material and its change with temperature. |

| Loss Modulus (E'') | A peak in the glass transition region. | Reflects the energy dissipated as heat during deformation. |

| Tan Delta (tan δ) | A peak in the glass transition region, often used to define Tg. | Provides information on the damping properties of the material. |

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 均聚物的热转变:玻璃转变温度和熔点 [sigmaaldrich.com]

- 4. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity Analysis of 6-(4-Hydroxyphenoxy)hexyl Acrylate

Foreword

In the realm of advanced materials, particularly in the development of high-performance polymers for medical devices, coatings, and specialty adhesives, the monomer is the foundational blueprint.[1] The ultimate properties of a polymer—be it its biocompatibility, durability, or optical clarity—are inextricably linked to the purity of the constituent monomers. 6-(4-Hydroxyphenoxy)hexyl acrylate is a specialty monomer prized for the unique combination of properties it imparts. This guide provides a comprehensive, field-proven framework for its purity analysis. We will move beyond mere procedural lists to explore the scientific rationale behind the selection of analytical techniques, the interpretation of data, and the construction of a robust, self-validating quality control system.

The Imperative of Purity: Understanding the Stakes

6-(4-Hydroxyphenoxy)hexyl acrylate is a bifunctional molecule, featuring a polymerizable acrylate group and a hydroxyl-terminated aromatic group. This structure is key to its utility in applications ranging from drug delivery systems to advanced resins.[1] However, even trace impurities can have a cascading negative impact:

-

Unpredictable Polymerization: Reactive impurities can initiate or terminate polymerization chains prematurely, leading to inconsistent molecular weights and altered material properties.

-

Compromised Mechanical Properties: Non-functional impurities can act as plasticizers, reducing the tensile strength and durability of the final polymer.

-

Biocompatibility and Safety Concerns: For medical and pharmaceutical applications, residual reactants, solvents, or by-products can be leachable and pose significant toxicological risks.[1]

-

Long-Term Instability: Impurities can be initiation sites for thermal or photo-degradation, reducing the shelf-life and performance of the end product.

Therefore, a multi-faceted analytical approach is not merely an academic exercise; it is a critical necessity for ensuring product quality, safety, and performance.

Anticipating the Adversaries: A Profile of Potential Impurities

A robust analytical strategy begins with understanding what to look for. The common synthesis route for 6-(4-Hydroxyphenoxy)hexyl acrylate involves the esterification of 4-(6-hydroxyhexyloxy)phenol with an acrylic acid source, such as methyl acrylate or acryloyl chloride, often using an acid catalyst.[2][3] This process can introduce several classes of impurities.

| Impurity Class | Specific Examples | Source | Potential Impact |

| Unreacted Starting Materials | 4-(6-hydroxyhexyloxy)phenol, Acrylic Acid | Incomplete reaction | Alters stoichiometry, introduces reactive -OH and acid groups |

| Process By-products | Diacrylates (from reaction on phenolic -OH) | Side reactions | Acts as a cross-linker, leading to gel formation |

| Catalyst & Inhibitor Residues | Methanesulfonic Acid, MEHQ (Monomethyl ether hydroquinone) | Synthesis and stabilization | Can affect pH, stability, and downstream catalytic processes[3][4] |

| Solvent Residues | Methyl tert-butyl ether, n-Heptane, Toluene | Purification steps | Can impact safety, odor, and material properties[3][5] |

| Degradation Products | Oligomers/Polymers, Hydrolysis products | Premature polymerization, exposure to water | Increases viscosity, reduces active monomer content |

The Analytical Blueprint: A Multi-Technique Strategy

No single analytical technique can provide a complete purity profile. A comprehensive assessment relies on the orthogonal application of multiple methods, each providing a unique piece of the puzzle. This integrated workflow ensures that the purity statement is both accurate and defensible.

Caption: Integrated workflow for comprehensive purity analysis.

Core Methodologies: Protocols and Rationale

High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Impurity Profiling

Expertise & Experience: HPLC is the cornerstone of purity analysis for a non-volatile molecule like 6-(4-Hydroxyphenoxy)hexyl acrylate. Its strength lies in its ability to separate the main component from structurally similar, non-volatile impurities and starting materials.[6][7] We employ a reverse-phase method, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This allows for excellent separation based on hydrophobicity. The inclusion of a Diode Array Detector (DAD) is critical for a self-validating system, as it allows for peak purity analysis by comparing UV spectra across a single peak, flagging potential co-eluting impurities.

Experimental Protocol: HPLC-UV/DAD

-

Instrumentation: A validated HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

-

Column: ZORBAX SB-AQ C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.[6] The "AQ" phase provides stability in highly aqueous mobile phases, which is beneficial for retaining polar impurities.

-

Mobile Phase:

-

Solvent A: Water with 0.1% Phosphoric Acid. The acid suppresses the ionization of acidic impurities (like residual acrylic acid), ensuring sharp, symmetrical peak shapes.[8]

-

Solvent B: Acetonitrile.

-

-

Gradient Elution: A gradient is employed to first elute highly polar impurities, then the main component, and finally any non-polar by-products.

-

0-5 min: 50% B

-

5-25 min: Ramp to 95% B

-

25-30 min: Hold at 95% B

-

30.1-35 min: Return to 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C for reproducible retention times.

-

Detection: DAD monitoring at 225 nm, with a full spectral scan (200-400 nm) for peak purity assessment.

-

Sample Preparation: Accurately weigh ~20 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

-

Quantification: Use an external standard method with a 5-point calibration curve prepared from a certified reference standard. The assay is calculated by comparing the peak area of the sample to the calibration curve. Impurities are quantified against the main component's standard, assuming a similar response factor, or against their own standards if available.

Gas Chromatography (GC): Targeting Volatile Impurities

Expertise & Experience: While HPLC excels with non-volatile compounds, it is blind to volatile impurities like residual solvents. Gas chromatography is the ideal complementary technique.[4][9] Given that acrylates can polymerize at the high temperatures of a GC injection port, direct injection is risky.[6] Therefore, static headspace analysis is the preferred, more robust method. This technique samples the vapor phase above the sample, ensuring that only volatile compounds enter the GC system, protecting the instrument and providing a cleaner chromatogram.

Sources

- 1. 6- (4-Hydroxyphenoxy) Hexyl Acrylate [verypharm.com]

- 2. dakenchem.com [dakenchem.com]

- 3. 6-(4-Hydroxyphenoxy)hexyl acrylate | 161841-12-9 [chemicalbook.com]

- 4. EP1722222A1 - Method of determining impurity in acrylic acid - Google Patents [patents.google.com]

- 5. eCFR :: 21 CFR 177.1010 -- Acrylic and modified acrylic plastics, semirigid and rigid. [ecfr.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. researchgate.net [researchgate.net]

- 8. osha.gov [osha.gov]

- 9. brjac.com.br [brjac.com.br]

Methodological & Application

Application Notes and Protocols: Photopolymerization of 6-(4-Hydroxyphenoxy)hexyl acrylate for Photoresists

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Emergence of Functional Monomers in Advanced Lithography

In the relentless pursuit of miniaturization and enhanced functionality in microelectronics and optical devices, the design of photoresist materials has become a cornerstone of innovation. Photoresists, the light-sensitive polymers at the heart of photolithography, dictate the fidelity of pattern transfer from a photomask to a substrate.[1] The performance of a photoresist is critically dependent on the chemical nature of its constituent components, primarily the polymer resin, photosensitive compounds, and solvents.[1] While traditional photoresists have relied on established polymer systems like novolacs or poly(hydroxystyrene), the demand for materials with tailored properties—such as high refractive index, improved etch resistance, and enhanced substrate adhesion—has driven the exploration of functional monomers.

6-(4-Hydroxyphenoxy)hexyl acrylate (HPHA) has emerged as a monomer of significant interest. Its unique bifunctional structure, featuring a polymerizable acrylate group and a phenolic hydroxyl group connected by a flexible hexyl spacer, offers a compelling combination of properties. The acrylate moiety provides a well-understood pathway for rapid, light-induced polymerization, forming the cross-linked networks essential for negative-tone photoresists.[2] Concurrently, the hydroxyphenoxy group imparts characteristics reminiscent of classic phenolic resins, including solubility in aqueous alkaline developers and strong adhesion to a variety of substrates.[3][4] Furthermore, the aromatic nature of this group contributes to a higher refractive index, a crucial parameter for applications in anti-reflective coatings, waveguides, and advanced optical components.[5][6]

This guide provides a comprehensive overview of the photopolymerization of HPHA for photoresist applications. We will delve into the underlying chemical mechanisms, present detailed protocols for formulation and processing, and discuss methods for characterization. The causality behind experimental choices is explained to provide a framework for rational design and optimization of HPHA-based photolithographic processes.

Section 1: Physicochemical Properties of 6-(4-Hydroxyphenoxy)hexyl acrylate (HPHA)

Understanding the fundamental properties of HPHA is essential for designing robust photoresist formulations and processing workflows. HPHA is a versatile organic compound that belongs to the family of acrylic esters.[7] Its key physical and chemical characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 161841-12-9 | [7][8] |

| Molecular Formula | C₁₅H₂₀O₄ | [8] |

| Molecular Weight | 264.32 g/mol | [8] |

| Appearance | Off-white powder or colorless transparent liquid | [7][8] |

| Melting Point | ~55 °C | [8][9] |

| Boiling Point | ~407.6 °C (Predicted) | [9] |

| Solubility | Soluble in alcohols and most organic solvents | [7] |

Section 2: The Strategic Role of HPHA in Photoresist Formulations

The molecular architecture of HPHA is not accidental; it is deliberately designed to fulfill multiple roles within a photoresist system, acting as both the primary network-former and a performance-enhancing additive.

-

The Acrylate Group: The Engine of Polymerization: The terminal acrylate group is the reactive center for photopolymerization. Upon exposure to UV light in the presence of a suitable photoinitiator, the carbon-carbon double bond readily participates in free-radical chain-growth reactions.[2] This rapid conversion from a liquid monomer to a solid, cross-linked polymer network is the fundamental principle behind its use in negative-tone photoresists, where the exposed regions become insoluble in the developer.[1][2]

-

The Hydroxyphenoxy Group: The Functional Anchor: The phenolic hydroxyl group is critical for tuning the final properties of the photoresist.

-

Developer Solubility: This acidic proton allows the unpolymerized monomer and oligomers to be dissolved by aqueous alkaline developers, such as tetramethylammonium hydroxide (TMAH), which is the industry standard.[10][11] This provides a high-contrast development process, cleanly removing unexposed regions.

-

Substrate Adhesion: The polar hydroxyl group promotes strong adhesion to silicon, glass, and other common substrates through hydrogen bonding and other surface interactions. Good adhesion is vital to prevent pattern collapse or delamination during development and subsequent processing steps.[3]

-

High Refractive Index: The inclusion of an aromatic ring increases the overall polarizability of the polymer matrix, leading to a higher refractive index (n > 1.5).[5][6] This makes HPHA-based polymers suitable for applications where light management is key, such as in high refractive index photopolymers (HRIPs) for optical adhesives or anti-reflection coatings.[5][12]

-

-

The Hexyl Spacer: The Flexibility Link: The six-carbon aliphatic chain provides rotational freedom and flexibility to the polymer network. This can help to reduce film stress, improve mechanical properties, and influence the glass transition temperature (Tg) of the final cured resist.

Section 3: Mechanism of Free-Radical Photopolymerization

The transformation of the HPHA monomer into a durable polymer network is a rapid chain reaction initiated by light. This process, known as free-radical photopolymerization, proceeds through three principal stages: initiation, propagation, and termination.[2]

-

Initiation: This stage begins when a photoinitiator (PI) molecule absorbs photons from a UV light source.[13] This absorption elevates the PI to an excited state, causing it to decompose into highly reactive free radicals (R•).[13] There are two main classes of free-radical photoinitiators:

-

Type I (Cleavage): These initiators undergo unimolecular bond cleavage upon UV absorption to directly form two radical species.[13][14]

-

Type II (Abstraction): These initiators, in their excited state, abstract a hydrogen atom from a co-initiator (often an amine) to generate the initiating radicals.[13]

-

-

Propagation: The newly formed radical (R•) attacks the carbon-carbon double bond of an HPHA monomer molecule. This adds the monomer to the radical and regenerates a new, larger radical at the other end of the monomer unit. This process repeats, rapidly adding thousands of monomer units to the growing polymer chain in a very short time.[2]

-

Termination: The growth of polymer chains is halted when two radicals react with each other. This can occur through combination (two chains joining) or disproportionation (one radical abstracting a hydrogen from another to form a stable polymer and one with a double bond). Oxygen can also inhibit the reaction by scavenging radicals.[15][16]

Section 4: Formulation of an HPHA-Based Negative-Tone Photoresist

A functional photoresist is a carefully balanced mixture of several components. While HPHA is the primary monomer, other chemicals are required to initiate the reaction, control the network properties, and facilitate processing.

| Component | Example | Concentration (wt%) | Function |

| Functional Monomer | 6-(4-Hydroxyphenoxy)hexyl acrylate (HPHA) | 40 - 70% | Forms the primary polymer backbone; provides adhesion and high refractive index. |

| Cross-linker | Trimethylolpropane Triacrylate (TMPTA) | 10 - 30% | A multifunctional acrylate that increases the cross-link density, improving mechanical strength, thermal stability, and solvent resistance of the cured film. |

| Photoinitiator | Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO, Irgacure 819) | 0.5 - 4% | Absorbs UV light (e.g., 365 nm i-line) and generates free radicals to initiate polymerization. BAPO is a Type I initiator known for its high efficiency and photobleaching properties, which allows for deeper light penetration and curing of thicker films.[17] |

| Solvent | Propylene glycol monomethyl ether acetate (PGMEA) | 20 - 50% | Dissolves all solid components to create a homogenous solution; controls the viscosity of the resist for uniform spin coating.[3] |

| Adhesion Promoter | (Optional) 3-(Trimethoxysilyl)propyl methacrylate | < 1% | Improves adhesion to the substrate, particularly on silicon-based surfaces. |

| Inhibitor | Hydroquinone monomethyl ether (MEHQ) | 100 - 500 ppm | Prevents spontaneous polymerization of the acrylate monomers during storage, ensuring a long shelf-life. |

Section 5: Standard Operating Protocol for Photolithography

This section provides a self-validating, step-by-step protocol for creating microstructures using an HPHA-based photoresist. The parameters provided are a robust starting point and should be optimized for specific equipment and desired feature dimensions.

Materials and Equipment

-

Materials: HPHA, TMPTA, BAPO, PGMEA, Silicon wafers, Deionized (DI) water, Isopropanol (IPA), Tetramethylammonium hydroxide (TMAH) developer (2.38 wt% in water), Nitrogen gas.

-

Equipment: Analytical balance, Magnetic stirrer/hotplate, Amber glass bottles, Syringe filters (0.2 µm), Spin coater, Hot plate, UV light source with collimating optics (e.g., mask aligner), Photomask, Beakers, Optical microscope.

Protocol 1: Photoresist Formulation

Causality: This procedure ensures all components are fully dissolved to form a homogenous, particle-free solution, which is critical for defect-free coatings. Using an amber bottle prevents premature polymerization from ambient light.

-

Preparation: In a clean, amber glass bottle, add the desired amount of PGMEA solvent.

-

Dissolution: While stirring with a magnetic stir bar, slowly add the photoinitiator (BAPO) and stir until completely dissolved.

-

Monomer Addition: Add the cross-linker (TMPTA) followed by the HPHA monomer to the solution.

-

Homogenization: Continue stirring at room temperature for 2-4 hours, or until all components are fully dissolved and the solution is clear.

-

Filtration: Filter the final solution through a 0.2 µm syringe filter to remove any particulates.

-

Storage: Store the photoresist in the amber bottle at 4 °C. Allow the resist to equilibrate to room temperature for at least 2 hours before use.

Protocol 2: Substrate Preparation & Photolithographic Processing

The following workflow outlines the complete process from substrate cleaning to final pattern development.

-

Substrate Cleaning:

-

Rinse a silicon wafer with isopropanol, followed by DI water.

-

Dry the wafer thoroughly with a stream of nitrogen gas.

-

For optimal adhesion, perform a dehydration bake on a hotplate at 150 °C for 5 minutes.

-

-

Spin Coating:

-

Center the wafer on the spin coater chuck.

-

Dispense ~1.5 mL of the HPHA photoresist onto the center of the wafer.

-

Spin the wafer at 3000 rpm for 30 seconds. Causality: The spin speed and time determine the final film thickness; higher speeds result in thinner films.

-

-

Soft Bake (Pre-bake):

-

Place the coated wafer on a hotplate set to 95 °C for 60 seconds.

-

Causality: This step evaporates most of the PGMEA solvent, solidifying the film and improving its adhesion and handling properties before exposure.

-

-

Exposure:

-

Place the wafer in a mask aligner.

-

Bring the photomask into close proximity (or contact) with the resist surface.

-

Expose the resist to UV light (e.g., 365 nm) with a specific dose (e.g., 50-200 mJ/cm²). The optimal dose must be determined experimentally.

-

Causality: The UV light activates the photoinitiator, causing polymerization only in the areas defined by the transparent regions of the photomask.

-

-

Post-Exposure Bake (PEB):

-

Place the exposed wafer on a hotplate at 110 °C for 60 seconds.

-

Causality: The PEB enhances the cross-linking reaction, increasing the polymerization rate and improving the ultimate resolution and environmental stability of the features. It helps to reduce standing wave effects.

-

-

Development:

-

Immerse the wafer in a beaker of 2.38 wt% TMAH developer for 60 seconds with gentle agitation.

-

Causality: The aqueous alkaline solution selectively dissolves the unexposed, unpolymerized regions of the photoresist film, revealing the desired pattern.

-

-

Rinse and Dry:

-

Immediately after development, rinse the wafer thoroughly in a beaker of DI water for 30 seconds to stop the development process.

-

Dry the wafer with a gentle stream of nitrogen gas.

-

-

Hard Bake (Post-bake):

-

(Optional) Bake the patterned wafer on a hotplate at 130 °C for 5 minutes.

-

Causality: This final bake removes any residual solvent and further cross-links the polymer, significantly improving its thermal, chemical, and mechanical stability for subsequent processes like etching or deposition.

-

Section 6: Characterization and Process Validation

To validate the protocol and optimize the photoresist performance, several key metrics should be evaluated:

-

Sensitivity and Contrast: A contrast curve is generated by exposing different areas of the resist with a range of UV doses. After development, the remaining film thickness is plotted against the logarithm of the exposure dose.

-

Sensitivity (E_th): The minimum dose required to achieve complete polymerization and constant film thickness.[18]

-

Contrast (γ): The slope of the transition region of the curve. A higher contrast value indicates a sharper discrimination between exposed and unexposed regions, leading to better resolution.

-

-

Resolution: The smallest feature size that can be reliably patterned. This is typically assessed by inspecting line/space arrays or contact holes with an optical microscope or a scanning electron microscope (SEM).

-

Adhesion and Etch Resistance: Adhesion can be qualitatively assessed by inspecting for pattern liftoff after development. Etch resistance is determined by measuring the film thickness before and after subjecting the patterned resist to a specific etching process (e.g., plasma etching).

Conclusion

6-(4-Hydroxyphenoxy)hexyl acrylate is a highly promising functional monomer for the development of advanced negative-tone photoresists. Its unique structure provides a robust mechanism for photopolymerization while simultaneously imparting valuable properties such as high refractive index, tunable developer solubility, and excellent substrate adhesion. The protocols detailed in this guide offer a validated starting point for researchers to formulate, process, and characterize HPHA-based photoresists. By understanding the causal relationships between formulation, processing parameters, and final material properties, scientists can effectively harness the potential of HPHA to create next-generation micro- and optoelectronic devices.

References

-

Strehmel, V., & Strehmel, B. (Year). Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. ACS Publications. Available from: [Link]

-

Chemical LAND21. 6-(4-Hydroxyphenoxy) Hexyl Acrylate. Available from: [Link]

-

RadTech. (Year). Photoinitiator-free Photopolymerization of Acrylates Using Short-Wavelength Excimer UV Radiation. Available from: [Link]

-

Cunningham, A. F., et al. (Year). Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization. ACS Publications. Available from: [Link]

-

MDPI. (2022). High Refractive Index Diphenyl Sulfide Photopolymers for Solar Cell Antireflection Coatings. MDPI. Available from: [Link]

-

MDPI. (2023). New Chemically Amplified Positive Photoresist with Phenolic Resin Modified by GMA and BOC Protection. MDPI. Available from: [Link]

-

MicroChemicals. (Year). Development of Photoresists. Available from: [Link]

-

MDPI. (Year). Swelling Behavior of Acrylate-Based Photoresist Polymers Containing Cycloaliphatic Groups of Various Sizes. MDPI. Available from: [Link]

-

Wikipedia. (Year). Photopolymer. Available from: [Link]

-

Wikipedia. (Year). Photoresist. Available from: [Link]

-

CASE Chemistry. (2025). Photoinitiators for UV curable coatings, adhesives |Free Radical, Type I/II, Cationic... YouTube. Available from: [Link]

-

BuyersGuideChem. (Year). 6-(4-Hydroxyphenoxy)hexyl acrylate | 161841-12-9. Available from: [Link]

- Google Patents. (Year). US20130302735A1 - Monomers, polymers and photoresist compositions.

-

IBM Research Report. (2005). Properties of Photoresist Polymers. Available from: [Link]

-

Medium. (Year). Application Prospects of High-Refractive-Index Photopolymers. Available from: [Link]

-

RadTech Report. (2012). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. Available from: [Link]

-

Aaltodoc. (Year). High Refractive Index Monomers and Polymers for Optical Applications. Available from: [Link]

-

MicroChemicals. (Year). Composition and Properties of AZ® and TI Photoresists. Available from: [Link]

-

Allresist EN. (Year). Resist-Wiki Development procedures. Available from: [Link]

-

Athene Forschung. (Year). Experimental Characterization and Material Modeling of Photopolymers in Additive Manufacturing. Available from: [Link]

-

National Institutes of Health. (2022). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. PMC. Available from: [Link]

-

SPIE. (2012). Evolution of negative tone development photoresists for ArF lithography. Available from: [Link]

-

RadTech. (Year). Control of Free Radical Reactivity in Photopolymerization of Acrylates. Available from: [Link]

-

Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators. Available from: [Link]

-

ResearchGate. (2023). New Chemically Amplified Positive Photoresist with Phenolic Resin Modified by GMA and BOC Protection. Available from: [Link]

-

ResearchGate. (Year). Properties of Photoresist Polymers. Available from: [Link]

-

Wikipedia. (Year). Photoinitiator. Available from: [Link]

-

EE-527: MicroFabrication. (Year). Advantages of Positive Photoresists Phenolic Resins. Available from: [Link]

- Google Patents. (Year). US11106138B2 - Lithography process and material for negative tone development.

-

PubMed. (2011). Synthesis and Characterization of Co-polymers Based on Methyl Methacrylate and 2-Hexyl Acrylate Containing Naphthopyrans for a Light-Sensitive Contact Lens. Available from: [Link]

-

ResearchGate. (Year). High-refractive index acrylate polymers for applications in nanoimprint lithography. Available from: [Link]

- Google Patents. (Year). US6603036B2 - Process for the manufacture of 2-ethylhexyl acrylate.

-

ACS Publications. (2018). High Refractive Index Polymers by Design. Macromolecules. Available from: [Link]

- Google Patents. (Year). EP0165529A1 - Process for producing phenyl methacrylate or acrylate.

Sources

- 1. Photoresist - Wikipedia [en.wikipedia.org]

- 2. Photopolymer - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. my.eng.utah.edu [my.eng.utah.edu]

- 5. High Refractive Index Diphenyl Sulfide Photopolymers for Solar Cell Antireflection Coatings | MDPI [mdpi.com]

- 6. Application Prospects of High-Refractive-Index Photopolymers - Career Henan Chemical Co. [coreychem.com]

- 7. dakenchem.com [dakenchem.com]

- 8. 6-(4-Hydroxyphenoxy)hexyl acrylate | 161841-12-9 - BuyersGuideChem [buyersguidechem.com]

- 9. 6-(4-Hydroxyphenoxy)hexyl acrylate | 161841-12-9 [chemicalbook.com]

- 10. microchemicals.com [microchemicals.com]

- 11. Resist-Wiki Development procedures [allresist.com]

- 12. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 13. m.youtube.com [m.youtube.com]

- 14. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 15. radtech.org [radtech.org]

- 16. radtech.org [radtech.org]

- 17. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US20130302735A1 - Monomers, polymers and photoresist compositions - Google Patents [patents.google.com]

Application Notes and Protocols for the Free Radical Polymerization of 6-(4-Hydroxyphenoxy)hexyl acrylate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 6-(4-hydroxyphenoxy)hexyl acrylate as a monomer in free radical polymerization. This document outlines the monomer's characteristics, detailed polymerization protocols, and potential applications, with a focus on generating polymers with tailored properties for advanced applications.

Introduction to 6-(4-Hydroxyphenoxy)hexyl acrylate

6-(4-Hydroxyphenoxy)hexyl acrylate (HPHA) is a functional acrylate monomer that possesses a unique combination of a polymerizable acrylate group and a terminal phenolic hydroxyl group, connected by a flexible hexyl spacer. This molecular architecture makes it a valuable building block for the synthesis of functional polymers with potential applications in coatings, adhesives, and notably, in the biomedical field.[1][2] The presence of the hydroxyl group allows for post-polymerization modification, enabling the attachment of drugs, targeting ligands, or other functional moieties, making it of particular interest for drug delivery systems and medical devices.[2][3]

Table 1: Physicochemical Properties of 6-(4-Hydroxyphenoxy)hexyl acrylate

| Property | Value | Reference(s) |

| CAS Number | 161841-12-9 | [4] |

| Molecular Formula | C₁₅H₂₀O₄ | [5] |

| Molecular Weight | 264.32 g/mol | [5] |

| Appearance | Off-white powder | [1] |

| Melting Point | 55 °C | [1] |

| Boiling Point | 407.6 ± 25.0 °C (Predicted) | [1] |

| Solubility | Soluble in water, alcohols, and most organic solvents. | [6] |

Principles of Free Radical Polymerization of HPHA

Free radical polymerization is a chain-growth polymerization method that involves three key steps: initiation, propagation, and termination.[7] The polymerization of HPHA follows this general mechanism, however, the presence of the phenolic hydroxyl group introduces a critical consideration: potential inhibition or retardation of the radical polymerization process.[8][9]

The Dual Role of the Phenolic Group

Phenolic compounds are well-known inhibitors or retarders of free radical polymerization because they can act as radical scavengers.[8][9] The hydrogen atom of the hydroxyl group can be abstracted by a propagating radical, forming a stable phenoxyl radical that is less reactive and may terminate the polymer chain. This can lead to lower polymerization rates and reduced molecular weights.[9]

Therefore, when polymerizing HPHA, it is crucial to carefully select the reaction conditions, particularly the initiator concentration and reaction temperature, to overcome this inhibitory effect. In some cases, protection of the hydroxyl group prior to polymerization may be considered, followed by deprotection to yield the desired functional polymer.

Initiation

The polymerization is initiated by the decomposition of a radical initiator, which generates free radicals. Common thermal initiators for acrylate polymerization include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).[7]

-

AIBN: Decomposes upon heating to generate two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas. It is often preferred due to its first-order decomposition kinetics and the fact that it does not generate oxygen-centered radicals which can participate in side reactions.[7]

-

BPO: Decomposes to form two benzoyloxy radicals, which can then lose carbon dioxide to form phenyl radicals. BPO is another widely used initiator.[7]

The choice of initiator will depend on the desired reaction temperature and the solvent used.

Propagation and Termination

Once initiated, the radical on the monomer propagates by adding to the double bond of other HPHA monomers, forming a growing polymer chain. Termination of the growing chains occurs primarily through combination or disproportionation reactions.

Experimental Protocols

The following protocols provide a starting point for the free radical polymerization of HPHA. Optimization of these conditions may be necessary depending on the desired polymer characteristics.

Materials and Reagents

-

6-(4-Hydroxyphenoxy)hexyl acrylate (HPHA), purity >98%

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

-

Anhydrous solvents such as N,N-dimethylformamide (DMF), toluene, or 1,4-dioxane

-

Methanol or ethanol for precipitation

-

Standard laboratory glassware and equipment (Schlenk line, magnetic stirrer, heating mantle, etc.)

Protocol 1: Solution Free Radical Polymerization of HPHA

This protocol is suitable for achieving good control over the polymerization and for obtaining polymers with a narrower molecular weight distribution compared to bulk polymerization.

Workflow for Solution Polymerization:

Figure 1: General workflow for solution free radical polymerization of HPHA.

Step-by-Step Procedure:

-

Monomer and Initiator Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of HPHA monomer in an anhydrous solvent (e.g., DMF or toluene). A typical starting concentration is 1-2 M.

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Initiator Addition: Under a positive pressure of an inert gas (e.g., nitrogen or argon), add the radical initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer).

-

Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN). Allow the reaction to proceed with vigorous stirring for a specified time (e.g., 6-24 hours). The reaction time will influence the monomer conversion and the molecular weight of the resulting polymer.

-

Termination and Precipitation: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol or ethanol, with constant stirring.

-

Purification: Collect the precipitated polymer by filtration. To further purify the polymer, it can be redissolved in a small amount of a good solvent (e.g., THF) and re-precipitated.

-

Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Bulk Free Radical Polymerization of HPHA

Bulk polymerization is carried out without a solvent, which can be advantageous for certain applications. However, it can be more challenging to control due to the potential for a significant increase in viscosity (Trommsdorff effect) and the exothermic nature of the reaction.

Workflow for Bulk Polymerization:

Figure 2: General workflow for bulk free radical polymerization of HPHA.

Step-by-Step Procedure:

-

Monomer and Initiator Preparation: In a reaction vessel, melt the HPHA monomer by heating it slightly above its melting point (55 °C).

-

Initiator Addition: Add the initiator (e.g., BPO, typically 0.1-1 mol%) to the molten monomer and stir until it is completely dissolved.

-

Degassing: Degas the mixture by bubbling an inert gas through it for at least 30 minutes.

-

Polymerization: Heat the mixture to the desired polymerization temperature (e.g., 80-100 °C for BPO) under an inert atmosphere. The viscosity of the mixture will increase as the polymerization proceeds. Careful temperature control is essential to manage the exothermic reaction.

-

Work-up: Once the polymerization has reached the desired consistency or reaction time, cool the vessel. The resulting solid polymer can be dissolved in a suitable solvent (e.g., THF) and then purified by precipitation as described in the solution polymerization protocol.

-

Drying: Dry the purified polymer under vacuum.

Characterization of Poly(6-(4-hydroxyphenoxy)hexyl acrylate)

The synthesized polymer should be thoroughly characterized to determine its molecular weight, molecular weight distribution, and thermal properties.

Table 2: Common Characterization Techniques for Poly(HPHA)

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the polymer and can be used to determine the monomer conversion. |

| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). |

| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) of the polymer, providing insight into its physical state and thermal properties. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic functional groups in the polymer. |

Applications in Research and Drug Development

The unique structure of poly(HPHA) makes it a promising material for various applications, particularly in the biomedical field.[2]

-

Drug Delivery: The pendant hydroxyl groups can be used to conjugate drugs, either directly or through a linker, to the polymer backbone. This allows for the creation of polymer-drug conjugates for targeted or controlled release applications.[3] The polymer's properties can be tuned by copolymerizing HPHA with other monomers to control its hydrophilicity, degradation rate, and drug-loading capacity.

-

Biomaterials and Medical Devices: The biocompatibility and low toxicity of acrylate-based polymers make them suitable for use in medical devices and as biomaterials for tissue engineering.[2] The hydroxyl groups on the surface of poly(HPHA)-based materials can improve their wettability and biocompatibility.

-

Functional Coatings: The polymer can be used to create functional coatings with reactive hydroxyl groups on the surface. These groups can be further modified to impart specific properties, such as anti-fouling or biocompatibility.[1]

Troubleshooting

Problem: Low or no polymerization. Possible Causes:

-

Presence of oxygen.

-

Inhibitory effect of the phenolic group.

-

Insufficient initiator concentration or temperature. Solutions:

-

Ensure thorough degassing of the reaction mixture.

-

Increase the initiator concentration or reaction temperature.

-

Consider protecting the hydroxyl group before polymerization.

Problem: Broad molecular weight distribution. Possible Causes:

-

High initiator concentration.

-

Chain transfer reactions.

-

Uncontrolled temperature during bulk polymerization. Solutions:

-

Optimize the initiator concentration.

-

Use a controlled/living radical polymerization technique (e.g., RAFT) for better control.

-

Ensure precise temperature control, especially in bulk polymerization.

Conclusion

6-(4-Hydroxyphenoxy)hexyl acrylate is a versatile monomer for the synthesis of functional polymers via free radical polymerization. The presence of the phenolic hydroxyl group offers a handle for post-polymerization modification but also necessitates careful consideration of its potential inhibitory effects during polymerization. By following the protocols and considerations outlined in these application notes, researchers can successfully synthesize and characterize poly(HPHA) and explore its potential in a wide range of applications, from advanced coatings to innovative drug delivery systems.

References

- Khudykov, I. V., et al. "Kinetics of Photopolymerization of Acrylates with Functionality of 1−6." Macromolecules 32.17 (1999): 5777-5784.

- Buksa, H., et al. "Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization." Macromolecules 56.11 (2023): 4296-4306.

-

Le-Sheng Trade. 6-(4-Hydroxyphenoxy) Hexyl Acrylate. Available at: [Link]

- Evans, E., et al. "Living Free Radical Polymerisation (RAFT) of 6-[4-(4'- methoxyphenyl)phenoxy] Hexyl methacrylate: A Route to Architectural Control of Side Chain Liquid-Crystal Polymers." Journal of Polymer Science Part A: Polymer Chemistry 41.18 (2003): 2949-2963.

- Lalevée, J., et al. "Role of Phenolic Derivatives in Photopolymerization of an Acrylate Coating." Journal of Applied Polymer Science 78.12 (2000): 2061-2074.

- Treat, N. J., et al. "Controlled Radical Polymerization of Acrylates Regulated by Visible Light.

- Pinter, E., et al. "Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing." Polymer Testing 121 (2023): 107986.

- Fujisawa, S., and Y. Kadoma. "Effect of phenolic compounds on the polymerization of methyl methacrylate.

- Al-Sabagh, A. M., et al. "Poly (hydroxyethyl methacrylate-co-hydroxyethyl acrylate) soft contact lenses for acetazolamide release." Journal of Applied Polymer Science 138.16 (2021): 50302.

- Gaur, U., and B. Wunderlich. "Heat capacity and other thermodynamic properties of linear macromolecules. VI. Acrylic polymers.

- Treat, N. J., et al. "Controlled Radical Polymerization of Acrylates Regulated by Visible Light." Angewandte Chemie 126.23 (2014): 5930-5934.

- Agilent Technologies. "Analysis of low molecular weight resins and prepolymers by GPC/SEC." (2012).

- Kim, J.-M., et al.

- Zhang, Y., et al. "Performance Enhancement of Polyurethane Acrylate Resin by Urushiol: Rheological and Kinetic Studies." Polymers 16.1 (2024): 123.

- Ahmed, S. M., et al. "Synthesis and characterizations of poly(hydroxybenzyl methacrylate-co-acrylamide) based hydrogel as drug delivery system." Polimery 66.1 (2021): 29-37.

- Fodor, B., et al. "Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals." Polymers 15.19 (2023): 3939.

- Čamdžić, L., and E. E. Stache. "Controlled Radical Polymerization of Acrylates and Isocyanides Installs Degradable Functionality into Novel Copolymers." Journal of the American Chemical Society 145.37 (2023): 20311-20318.

- Misra, G. S., and U. D. N. Bajpai. "Kinetics of Inhibition and Retardation of Methyl Methacrylate Polymerization by Phenols." Journal of Polymer Science: Polymer Chemistry Edition 19.12 (1981): 3047-3056.

- Treat, N. J., et al. "Controlled Radical Polymerization of Acrylates Regulated by Visible Light.

- Hunter, S. J., et al. "Chain Transfer to Polymer in Free-Radical Solution Polymerization of 2-Ethylhexyl Acrylate Studied by NMR Spectroscopy." Macromolecules 54.15 (2021): 7181-7193.

- Sarier, N., and E. Onder. "Microencapsulation of Three-Component Thermochromic System for Reversible Color Change and Thermal Energy Storage." Journal of Macromolecular Science, Part A 48.11 (2011): 889-896.

- Wang, Y., et al. "The Preparation of Acryloxyl Group Functionalized Siloxane Polymers and the Study of Their Ultra Violet Curing Properties." Polymers 14.19 (2022): 4193.

- Matyjaszewski, K., and J. Xia. "Atom transfer radical polymerization." Chemical reviews 101.9 (2001): 2921-2990.

- Cortez-Lemus, N. A., R. Salgado-Rodríguez, and A. Licea-Claveríe. "Preparation of α,ω-telechelic hexyl acrylate polymers with OH, COOH, and NH2 functional groups by RAFT." Journal of Polymer Science Part A: Polymer Chemistry 48.14 (2010): 3033-3051.

Sources

- 1. 6-(4-Hydroxyphenoxy)hexyl acrylate | 161841-12-9 [chemicalbook.com]

- 2. 6- (4-Hydroxyphenoxy) Hexyl Acrylate [verypharm.com]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. China 6-(4-Hydroxyphenoxy)hexyl Acrylate 161841-12-9 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 5. 161841-12-9|6-(4-Hydroxyphenoxy)hexyl acrylate|BLD Pharm [bldpharm.com]

- 6. dakenchem.com [dakenchem.com]

- 7. syju.yonsei.ac.kr [syju.yonsei.ac.kr]

- 8. researchgate.net [researchgate.net]

- 9. Effect of phenolic compounds on the polymerization of methyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate in High-Performance Coatings and Adhesives

Abstract

This technical guide provides an in-depth exploration of 6-(4-hydroxyphenoxy)hexyl prop-2-enoate, a versatile mono-functional acrylate monomer, for its application in advanced coatings and adhesives. By virtue of its unique molecular architecture, incorporating a reactive acrylate moiety, a flexible hexyl spacer, and a polar hydroxyphenoxy group, this monomer offers a compelling profile of adhesion, durability, and tunable mechanical properties. These application notes are intended for researchers and formulation scientists in the fields of polymer chemistry and materials science, offering both theoretical insights and practical, field-proven protocols for leveraging this monomer in UV-curable and thermally-cured systems. We will delve into the causality behind formulation choices, provide self-validating experimental protocols, and ground our claims in authoritative references.

Introduction: The Molecular Advantage of 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate

6-(4-Hydroxyphenoxy)hexyl prop-2-enoate, hereafter referred to as HPHA, is an organic compound belonging to the family of acrylic esters.[1] Its molecular structure, featuring a benzene ring substituted with a hydroxyl group and a hexyl acrylate chain, is the cornerstone of its utility in coatings and adhesives.[1] This unique combination of functional groups imparts a desirable balance of properties that are highly sought after in the formulation of high-performance materials.

The acrylate group provides a reactive site for polymerization, enabling rapid curing through mechanisms such as free-radical polymerization initiated by UV light or thermal energy.[2] The long, flexible hexyl chain contributes to lowering the viscosity of formulations and enhancing the flexibility of the cured polymer.[3] Crucially, the hydroxyphenoxy group is a key contributor to the monomer's performance, enhancing adhesion to a variety of substrates through hydrogen bonding and other polar interactions.[4] This phenolic moiety also imparts improved thermal stability and chemical resistance to the resulting polymer network.[5]

Key Physicochemical Properties of HPHA:

| Property | Value | Reference |

| CAS Number | 161841-12-9 | [1] |

| Molecular Formula | C₁₅H₂₀O₄ | [1] |

| Molecular Weight | 264.32 g/mol | [1] |

| Appearance | Off-white powder or colorless to light yellow liquid | [1] |

| Boiling Point | 252 °C | [1] |

| Melting Point | -45 °C | [1] |

| Solubility | Soluble in water, alcohols, and most organic solvents | [1] |

Mechanistic Insights: The Role of HPHA's Functional Groups

The performance of HPHA in coatings and adhesives can be rationalized by considering the distinct contributions of its constituent functional groups. Understanding these contributions is paramount for intelligent formulation design.

The Acrylate Group: The Engine of Polymerization

The prop-2-enoate (acrylate) group is the workhorse of HPHA's reactivity. In the presence of a suitable initiator, the double bond of the acrylate group readily participates in free-radical polymerization. This allows for the rapid transformation of a liquid formulation into a solid, cross-linked polymer network, a process commonly referred to as curing.[2] In UV-curable systems, a photoinitiator absorbs UV light to generate free radicals, which then initiate the polymerization cascade.[6]

The Hydroxyphenoxy Group: The Anchor for Adhesion and Durability

The terminal hydroxyphenoxy group is a key differentiator for HPHA compared to standard acrylate monomers. Its contributions are multifaceted:

-

Enhanced Adhesion: The hydroxyl (-OH) group is capable of forming strong hydrogen bonds with polar substrates such as metals, glass, and certain plastics.[4] This interaction at the coating-substrate interface significantly enhances adhesion. Furthermore, the polar nature of the phenoxy ring itself contributes to improved wetting and bonding to polar surfaces.[4]

-

Improved Cohesion and Mechanical Strength: The presence of the rigid benzene ring in the polymer backbone increases the cohesive strength of the material.[4] This translates to improved hardness, scratch resistance, and overall durability of the coating or adhesive.

-

Thermal Stability and Chemical Resistance: Phenolic structures are known for their inherent thermal stability and resistance to a range of chemicals.[5] The incorporation of the phenoxy group into the polymer matrix can therefore enhance the service temperature and chemical resistance of the final product.

Figure 1: Simplified diagram illustrating the adhesion mechanism of HPHA.

Application in UV-Curable Coatings

HPHA is an excellent candidate for inclusion in UV-curable coating formulations where enhanced adhesion and durability are required. It can be used as a reactive diluent to reduce the viscosity of high-molecular-weight oligomers, while simultaneously improving the performance of the cured film.[3]

Illustrative UV-Curable Clear Coat Formulation

The following is a representative starting point formulation for a UV-curable clear coat for plastics. The concentration of HPHA can be varied to optimize for specific performance characteristics.

| Component | Function | Weight Percentage (wt%) |

| Urethane Acrylate Oligomer | Primary film former, provides flexibility and toughness | 40 - 60 |

| 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate (HPHA) | Reactive diluent, adhesion promoter, hardness enhancer | 10 - 30 |

| Isobornyl Acrylate (IBOA) | Reactive diluent, increases Tg and hardness | 10 - 20 |

| Tripropyleneglycol Diacrylate (TPGDA) | Reactive diluent, improves flexibility | 5 - 15 |

| Photoinitiator Blend (e.g., TPO, TPO-L) | Initiates polymerization upon UV exposure | 2 - 5 |

| Flow and Leveling Agent | Improves surface finish | 0.1 - 0.5 |

| Stabilizer | Prevents premature polymerization | 0.05 - 0.1 |

Protocol for UV-Curable Coating Formulation and Application

3.2.1. Materials and Equipment:

-

Urethane acrylate oligomer

-

6-(4-Hydroxyphenoxy)hexyl prop-2-enoate (HPHA)

-

Isobornyl Acrylate (IBOA)

-